tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is fused with a dihydropyridine ring, and a tert-butyl ester group at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves the cyclization of pyrimidine derivatives. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as aryl or heteroaryl amines can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with aryl amines can introduce aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .
Scientific Research Applications
tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Compounds in the pyrido[3,2-d]pyrimidine family have shown potential as antiproliferative agents, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors.
Biological Research: These compounds are used to study various biological pathways and molecular targets, including protein kinases and other enzymes involved in cell signaling.
Pharmaceutical Development: The compound is of interest in the development of new drugs for the treatment of cancer, inflammatory diseases, and other conditions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular processes. For example, inhibition of cyclin-dependent kinases can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[3,2-d]pyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with potential biological activities.
Uniqueness
tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the methoxy substituent. These features can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 2-methoxy-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-6-9-10(16)8-14-11(15-9)18-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGWYXGKPBKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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